molecular formula C16H10N2O2 B1672245 Isoindigo CAS No. 476-34-6

Isoindigo

Cat. No. B1672245
CAS RN: 476-34-6
M. Wt: 262.26 g/mol
InChI Key: MLCPSWPIYHDOKG-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoindigo is an electron-accepting building block . It has been used in the synthesis of polymers for use in organic photovoltaics . It is a less well-known dye and can be isolated as a by-product from certain biological processes . It has two lactam rings and exhibits strong electron-withdrawing character .


Synthesis Analysis

Isoindigo and its derivatives can be synthesized from a novel electron-deficient building block: benzo[1,2-b:4,5-b′]bis[b]benzothiophene bislactams . The extension of the π-conjugated systems facilitates control of the optical, electronic, and device characteristics .


Molecular Structure Analysis

Isoindigo has two lactam rings and exhibits strong electron-withdrawing character . This electron deficiency gives isoindigo-based polymers intriguing properties .


Chemical Reactions Analysis

Isoindigo, the structural isomer of the well-known dye indigo, has seen a major revival recently because of the increasing interest in its use as a potential drug core structure and for the development of organic photovoltaic materials .


Physical And Chemical Properties Analysis

Isoindigo has intriguing properties, such as broad absorption and high open circuit voltage in organic solar cells (OSCs), as well as high mobility and good ambient stability in field-effect transistors (FETs) .

Scientific Research Applications

Organic Electronics and Photovoltaics

Isoindigo has been identified as an effective electron-accepting building block in the development of electroactive materials for organic electronics. Its incorporation into molecular and polymeric materials has been shown to significantly enhance the physical properties of these materials, especially in organic photovoltaics and organic field-effect transistors. The ability to fine-tune the active layer's electronic properties through molecular design has been a key factor in its success in this domain (Stalder et al., 2014).

Conjugated Polymers

Isoindigo-based conjugated polymers have demonstrated high performance in PSC and OFET devices. The structural optimization of isoindigo and its derivatives has led to significant advancements in the field, offering insights into designing high-performance materials for organic electronics (Deng & Zhang, 2014).

Structure-Property Relationships

The study of isoindigo polymers has revealed important structure-processing-property relationships, particularly in the context of OFET mobilities and OPV performance. This research has highlighted the fundamental characteristics of isoindigo-containing polymers and their implications for electronic applications (Grand et al., 2016).

Electrochromics

Isoindigo's role extends to the development of high-performance polymeric electrochromics. Isoindigo-based conjugated polymers have shown remarkable optoelectronic properties, making them suitable for applications in polymeric electrochromics. The exploration of isoindigo-EDOT polymers, for instance, has demonstrated their potential in NIR electrochromic applications, including indoor products and flexible displays (Gu et al., 2018).

Organic Semiconductors and Field-Effect Transistors

The integration of isoindigo into organic semiconductor materials has resulted in devices with improved air stability and high mobility, showcasing the potential of isoindigo-based polymers for optoelectronic devices (Lei et al., 2011).

Safety And Hazards

Isoindigo is not for human or veterinary use .

Future Directions

Isoindigo has become a widely used electron-deficient subunit in donor-acceptor organic semiconductors . These isoindigo-based materials have been widely used in both organic photovoltaic (OPV) devices and organic field effect transistors (OFETs) . The findings are believed to be useful towards the future development of better-performing EC polymers based on the isoindigo acceptor and the relevant color tuning strategies .

properties

IUPAC Name

3-(2-hydroxy-1H-indol-3-yl)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c19-15-13(9-5-1-3-7-11(9)17-15)14-10-6-2-4-8-12(10)18-16(14)20/h1-8,17,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMISAYWIMDRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=C4C=CC=CC4=NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoindigotin

CAS RN

476-34-6
Record name Isoindigotin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOINDIGOTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UE33XXJ1Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoindigo
Reactant of Route 2
Isoindigo
Reactant of Route 3
Isoindigo
Reactant of Route 4
Isoindigo
Reactant of Route 5
Isoindigo
Reactant of Route 6
Isoindigo

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.